2-(Difluoromethyl)-2-methylmorpholine
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Overview
Description
2-(Difluoromethyl)-2-methylmorpholine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and morpholine groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a difluoromethylating agent, such as TMS-CF2H, is used to introduce the difluoromethyl group into the morpholine ring . This reaction is often carried out under mild conditions, making it operationally simple and efficient.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methylmorpholine may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity . These methods are designed to be scalable and cost-effective, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-methylmorpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)-2-methylmorpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards its targets . This interaction can modulate various biochemical pathways, leading to the desired effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-2-methylmorpholine include other difluoromethylated morpholine derivatives and fluorinated organic compounds . Examples include:
- 2-(Trifluoromethyl)-2-methylmorpholine
- 2-(Difluoromethyl)-2-ethylmorpholine
- 2-(Difluoromethyl)-2-phenylmorpholine
Uniqueness
What sets this compound apart from its similar compounds is its specific combination of the difluoromethyl and morpholine groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications requiring specific chemical and biological interactions .
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-methylmorpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(5(7)8)4-9-2-3-10-6/h5,9H,2-4H2,1H3 |
InChI Key |
NTHFBJKSRHIHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C(F)F |
Origin of Product |
United States |
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